REACTION_SMILES
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[CH3:18][C:19]([CH3:20])=[O:21].[CH3:22][C:23](=[O:24])[Cl:25].[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[ClH:17].[NH2:1][c:2]1[c:3]([N:8]2[CH2:9][CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]32)[cH:4][cH:5][cH:6][cH:7]1>>[NH:1]([c:2]1[c:3]([N:8]2[CH2:9][CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]32)[cH:4][cH:5][cH:6][cH:7]1)[C:19]([CH3:18])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1N1CCc2ccccc21
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccccc1N1CCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |